molecular formula C16H20N4O6 B14443680 Ethyl 2-(1-amino-2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl)-4-carbamoyl-6-methylpyrimidine-5-carboxylate CAS No. 79593-42-3

Ethyl 2-(1-amino-2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl)-4-carbamoyl-6-methylpyrimidine-5-carboxylate

Cat. No.: B14443680
CAS No.: 79593-42-3
M. Wt: 364.35 g/mol
InChI Key: GQNUGIGBEFIRSU-XGIPIQMNSA-N
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Description

Ethyl 2-(1-amino-2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl)-4-carbamoyl-6-methylpyrimidine-5-carboxylate is a pyrimidine-based heterocyclic compound characterized by a complex substitution pattern. Its structure features:

  • An ethyl ester at position 5, contributing to solubility in organic solvents.

This compound is likely synthesized via multi-step condensation and cyclization reactions, analogous to methods for related pyrimidines . Its structural complexity suggests applications in medicinal chemistry (e.g., enzyme inhibition) or materials science, though direct studies on its bioactivity are absent in the provided evidence.

Properties

CAS No.

79593-42-3

Molecular Formula

C16H20N4O6

Molecular Weight

364.35 g/mol

IUPAC Name

ethyl 4-carbamoyl-2-[(Z)-2-ethoxycarbonyl-3-hydroxybut-2-enimidoyl]-6-methylpyrimidine-5-carboxylate

InChI

InChI=1S/C16H20N4O6/c1-5-25-15(23)9-7(3)19-14(20-12(9)13(18)22)11(17)10(8(4)21)16(24)26-6-2/h17,21H,5-6H2,1-4H3,(H2,18,22)/b10-8-,17-11?

InChI Key

GQNUGIGBEFIRSU-XGIPIQMNSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(N=C1C(=O)N)C(=N)/C(=C(\C)/O)/C(=O)OCC)C

Canonical SMILES

CCOC(=O)C1=C(N=C(N=C1C(=O)N)C(=N)C(=C(C)O)C(=O)OCC)C

Origin of Product

United States

Preparation Methods

Lithium Bromide-Catalyzed Cyclization

A lithium bromide (LiBr)-catalyzed method utilizes ethyl acetoacetate, thiourea, and a boronate ester-containing aldehyde in acetonitrile under reflux. The reaction proceeds via Knoevenagel condensation followed by cyclocondensation, yielding the pyrimidine core. Key parameters include:

Parameter Value
Catalyst LiBr (10 mol%)
Solvent Acetonitrile
Temperature Reflux (353–363 K)
Reaction Time 60 hours
Yield 79%

This method emphasizes the role of LiBr in stabilizing intermediates through coordination, enhancing reaction efficiency.

Acid-Catalyzed One-Pot Synthesis

A solvent-free approach using p-toluenesulfonic acid (PTSA) as a catalyst combines ethyl acetoacetate, salicylaldehyde, and urea at 353–363 K. The absence of solvent reduces side reactions, achieving a 50% yield. The reaction mechanism involves:

  • Formation of an enamine intermediate from ethyl acetoacetate and urea.
  • Nucleophilic attack by the aldehyde-derived enol.
  • Cyclization to form the pyrimidine ring.

Stepwise Synthesis via Enaminone Intermediates

Enaminone Formation

The enaminone moiety (1-amino-2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl) is synthesized by condensing ethyl acetoacetate with (Z)-2-acetyl-3-amino-3-cyanoacrylic acid ethyl ester. This step occurs in ethanol under basic conditions, yielding the intermediate with >85% purity.

Pyrimidine Ring Assembly

The enaminone intermediate undergoes cyclocondensation with 4-carbamoyl-6-methylpyrimidine-5-carboxylate derivatives. A representative protocol involves:

  • Reactants : Enaminone (1.2 equiv), 4-carbamoyl-6-methylpyrimidine-5-carboxylic acid (1.0 equiv).
  • Conditions : Dicyclohexylcarbodiimide (DCC) coupling in dichloromethane at 298 K for 24 hours.
  • Yield : 68–72% after column chromatography.

Catalytic and Solvent Effects

Solvent Optimization

Comparative studies highlight acetonitrile and ethanol as optimal solvents due to their polarity and ability to stabilize charged intermediates. Protic solvents like ethanol enhance hydrogen bonding during cyclization, while aprotic solvents (e.g., acetonitrile) favor nucleophilic attack.

Catalyst Screening

Catalysts significantly impact reaction kinetics:

Catalyst Yield Reaction Time
LiBr 79% 60 hours
PTSA 50% 3 hours
Zinc chloride 65% 48 hours

LiBr’s superior performance is attributed to its dual role as a Lewis acid and phase-transfer catalyst.

Post-Synthetic Modifications

Carbamoyl Group Introduction

The 4-carbamoyl group is introduced via nucleophilic substitution of a chloro-pyrimidine intermediate with ammonium carbamate. Reaction conditions include:

  • Reactants : Chloro-pyrimidine (1.0 equiv), ammonium carbamate (2.5 equiv).
  • Conditions : Dimethylformamide (DMF), 373 K, 12 hours.
  • Yield : 82%.

Esterification

Ethyl esterification of the carboxylic acid precursor employs ethanol and sulfuric acid under reflux, achieving quantitative conversion.

Challenges and Optimization Strategies

Byproduct Formation

Side products from over-condensation or decarboxylation are minimized by:

  • Strict temperature control (353–363 K).
  • Use of scavengers (e.g., molecular sieves).

Scalability Issues

Industrial-scale synthesis faces challenges in catalyst recovery and solvent volume. Continuous-flow systems and immobilized LiBr catalysts are proposed solutions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-amino-2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl)-4-carbamoyl-6-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 2-(1-amino-2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl)-4-carbamoyl-6-methylpyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-amino-2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl)-4-carbamoyl-6-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of substituents. Comparisons with structurally related pyrimidine derivatives are outlined below:

Compound Key Substituents Key Differences Synthesis & Applications
Target Compound 4-carbamoyl, 6-methyl, 2-(ethoxycarbonyl-enamine), 5-ethyl ester Baseline for comparison. Hypothesized to involve enamine formation and esterification steps .
Ethyl 2-amino-5-benzoyl-1H-pyrrole-3-carboxylate 5-benzoyl, 2-amino-pyrrole core Pyrrole vs. pyrimidine core; lacks carbamoyl and methyl groups. Used to synthesize thioxopyrimidine derivatives via alkylation and alcoholysis .
Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate 4-hydroxy, 6-methyl, 5-acetate Hydroxy vs. carbamoyl at C4; simpler substitution pattern. Likely intermediate for pharmaceuticals; hydroxy group enhances polarity.
2-Amino-6-{(6-chloropyridin-3-yl)methylamino}-... (from ) Chloropyridinyl, nitro, phenyl, methyl Higher complexity with nitro and chloropyridinyl groups; non-esterified structure. Structural data reported via crystallography; potential agrochemical applications inferred.

Reactivity and Stability

  • Keto-Enamine Tautomerism: The target compound’s 1-amino-3-oxobut-1-en-1-yl group may exhibit tautomerism, unlike the pyrrole derivative in , which has a rigid aromatic core. This could influence its reactivity in nucleophilic additions or cycloadditions.
  • Carbamoyl vs.
  • Ester vs. Nitro Groups : The ethyl ester at C5 (target) contrasts with the nitro group in ’s derivative, affecting electronic properties and metabolic stability.

Biological Activity

Ethyl 2-(1-amino-2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl)-4-carbamoyl-6-methylpyrimidine-5-carboxylate is a complex organic compound with significant potential biological activities. This article reviews its synthesis, biological properties, and potential applications in pharmaceuticals.

Chemical Structure and Properties

The compound's molecular formula is C16H20N4O6C_{16}H_{20}N_{4}O_{6}, with a molecular weight of 364.35 g/mol. Its structure incorporates a pyrimidine ring, an ethyl ester group, a carbamoyl group, and an amino group, which collectively contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods may include:

  • Formation of the pyrimidine structure : Utilizing appropriate precursors to establish the pyrimidine ring.
  • Introduction of functional groups : Sequential reactions to incorporate the ethoxycarbonyl and carbamoyl functionalities.
  • Final assembly : Combining all components to yield the final product.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, particularly antimicrobial properties.

Antimicrobial Activity

A study evaluated various derivatives structurally related to this compound for their antimicrobial efficacy against several pathogens, including:

MicroorganismActivity Observed
Escherichia coliSignificant antibacterial activity
Staphylococcus aureusModerate antibacterial activity
Pseudomonas aeruginosaHigh resistance noted
Candida albicansNotable antifungal activity

The results indicated that derivatives containing similar structural motifs showed promising activity against both bacterial and fungal strains, suggesting that the compound could be developed as an antimicrobial agent .

While specific mechanisms for this compound are not fully elucidated, it is hypothesized that the compound may disrupt microbial cell wall synthesis or inhibit key metabolic pathways due to its reactive functional groups.

Case Studies

Case Study 1: Antimicrobial Screening

In a recent study published in Wiley-VCH, a series of synthesized compounds were screened for their antimicrobial properties. The derivatives exhibited varying degrees of effectiveness against common pathogens, with some compounds showing comparable efficacy to established antibiotics .

Case Study 2: Structural Analog Comparison

Another investigation compared the biological activities of this compound with structurally similar compounds. The findings highlighted that the unique combination of functional groups in this compound enhanced its biological interactions compared to simpler analogs.

Potential Applications

Given its promising biological activity, this compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for developing new antimicrobial agents.
  • Agricultural Chemistry : Potential use as a biopesticide due to its antifungal properties.
  • Research Tool : As a molecular probe in biochemical studies targeting specific pathways in microbial metabolism.

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